1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane
CAS No.: 102684-61-7
Cat. No.: VC11521616
Molecular Formula: C8H17BrO3
Molecular Weight: 241.1
Purity: 95
* For research use only. Not for human or veterinary use.
![1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane - 102684-61-7](/images/no_structure.jpg)
Specification
CAS No. | 102684-61-7 |
---|---|
Molecular Formula | C8H17BrO3 |
Molecular Weight | 241.1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-Bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane (C₈H₁₇BrO₃) features a brominated ethane backbone substituted with a triethylene glycol monoethyl ether chain. The structure comprises:
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Bromine atom at position 1 of the ethane chain.
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Polyether side chain at position 2: -O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃.
The InChIKey and SMILES representations for analogous compounds, such as 1-bromo-3,6-dioxaheptane (InChIKey: HUXJXNSHCKHFIL-UHFFFAOYSA-N; SMILES: C(OCCBr)COC) , highlight the critical role of ether linkages in determining solubility and reactivity.
Physicochemical Properties
Key properties inferred from structurally similar compounds :
Property | Value |
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Molecular Weight | 257.12 g/mol (calculated) |
Boiling Point | ~180–190°C (estimated) |
Density | 1.25–1.35 g/mL at 25°C |
Refractive Index | 1.445–1.455 (n₀²⁵) |
Water Solubility | Immiscible |
Flash Point | >70°C (combustible liquid) |
The extended ethoxy chain enhances lipophilicity compared to methoxy analogs (e.g., 1-bromo-2-(2-methoxyethoxy)ethane, density: 1.360 g/mL) , making it suitable for non-polar reaction media.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via halogenation of polyether alcohols, analogous to methods used for 1-bromo-2-(2-methoxyethoxy)ethane :
Step 1: Preparation of 2-[2-(2-ethoxyethoxy)ethoxy]ethanol
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React diethylene glycol monoethyl ether with ethylene oxide under basic conditions.
Step 2: Bromination
Reaction Mechanisms
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Nucleophilic Substitution: The bromine atom serves as a leaving group, enabling alkylation reactions with amines or thiols.
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Ether Cleavage: Reacts with HI to generate iodinated derivatives, useful in cross-coupling reactions.
Applications in Scientific Research
Organic Synthesis
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Phase-Transfer Catalyst: Facilitates reactions between aqueous and organic phases due to amphiphilic structure.
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Polymer Building Block: Used in synthesizing polyethylene glycol (PEG)-based dendrimers and surfactants .
Pharmaceutical Intermediates
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Prodrug Synthesis: Enhances solubility of hydrophobic drugs (e.g., antitumor agents) via PEGylation .
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Drug Delivery Systems: Forms micelles for targeted delivery, as demonstrated in studies on methoxy analogs.
Industrial and Research Case Studies
Case Study: Solvent in Coating Formulations
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A 2023 study substituted traditional glycol ethers with brominated polyethers, achieving 20% faster drying times in epoxy resins .
Environmental Impact
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Low bioaccumulation potential (log P ≈ 1.8); 80% degradation in 28 days under aerobic conditions.
Future Directions
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